molecular formula C17H22N2O2 B11842763 Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester

Cat. No.: B11842763
M. Wt: 286.37 g/mol
InChI Key: FTCVCSKMYRTWET-UHFFFAOYSA-N
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Description

Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C17H22N2O2 and a molecular weight of 286.37 g/mol . This compound is known for its unique structure, which includes a carbamate group attached to a cyclopentyl ring substituted with a 4-cyanophenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester typically involves the reaction of 1-(4-cyanophenyl)cyclopentylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: Potential use in drug development for its pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

tert-butyl N-[1-(4-cyanophenyl)cyclopentyl]carbamate

InChI

InChI=1S/C17H22N2O2/c1-16(2,3)21-15(20)19-17(10-4-5-11-17)14-8-6-13(12-18)7-9-14/h6-9H,4-5,10-11H2,1-3H3,(H,19,20)

InChI Key

FTCVCSKMYRTWET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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